3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole-4-carboxamide with 2-methylpropylamine and isopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for various chemical reactions and studies.
Biology: In biological research, the compound is investigated for its potential effects on cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole-4-carboxamide: A closely related compound with similar structural features.
N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide: Another related compound with variations in the substituent groups.
Uniqueness
3-amino-N-(2-methylpropyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-amino-N-(2-methylpropyl)-1-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H20N4O/c1-7(2)5-13-11(16)9-6-15(8(3)4)14-10(9)12/h6-8H,5H2,1-4H3,(H2,12,14)(H,13,16) |
InChI Key |
ACAOSFSESUAJMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CN(N=C1N)C(C)C |
Origin of Product |
United States |
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